Pirenoxine

Description

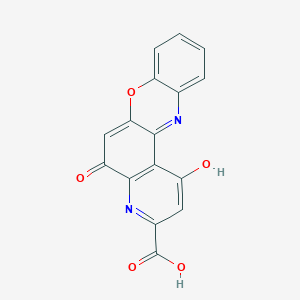

Structure

3D Structure

Properties

IUPAC Name |

1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51410-30-1 (hydrochloride salt) | |

| Record name | Pirenoxine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048335 | |

| Record name | Pirenoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043-21-6 | |

| Record name | Pirenoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirenoxine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirenoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirenoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirenoxine's Mechanism of Action in Cataract Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirenoxine (PRX), a compound used in anti-cataract eye drops for several decades, is believed to exert its therapeutic effects through a multi-faceted mechanism primarily centered on counteracting the biochemical changes that lead to lens opacification. While its clinical efficacy remains a subject of debate, preclinical evidence points to several core mechanisms of action. This technical guide provides an in-depth review of the existing research, focusing on the molecular interactions, relevant signaling pathways, and experimental evidence supporting the role of this compound in preventing cataract formation. The primary proposed mechanisms include the chelation of cataractogenic ions like calcium and selenite, potent antioxidant activity, and the inhibition of damaging quinone substances. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Cataractogenesis is a multifactorial process involving the aggregation and insolubilization of lens crystallin proteins, leading to light scattering and lens opacity. This compound is proposed to intervene in this process through several key pathways.

Ion Chelation: A Defense Against Mineral-Induced Opacification

Elevated levels of certain ions, particularly calcium (Ca²⁺) and selenium (in the form of selenite, SeO₃²⁻), are implicated in cataract formation. This compound appears to directly counteract their cataractogenic effects through chelation.

-

Calcium Chelation: Dysregulation of calcium homeostasis in the lens leads to the activation of calcium-dependent proteases, such as calpain, which degrade crystallin proteins and promote their aggregation.[1] this compound is thought to chelate free calcium ions, thereby preventing the initiation of this proteolytic cascade.[2][3] Theoretical studies suggest that the 3-carboxylate and β-ketoimine functional groups of the this compound molecule are responsible for this chelating activity. However, it is important to note that while PRX can chelate calcium, it does not appear to directly inhibit calpain activity itself.[1] This suggests its role is in preventing the initial trigger (calcium overload) rather than inhibiting the downstream enzymatic damage.[1]

-

Selenite Chelation: The selenite-induced cataract is a well-established animal model that mimics key aspects of human age-related cataracts.[1] Selenite is believed to induce oxidative stress and bind to the thiol groups of crystallins, leading to protein aggregation.[1] this compound has been shown to bind directly to selenite anions.[1] In vitro and computational studies have demonstrated that a single molecule of this compound can bind up to six selenite ions in a concentration-dependent manner, primarily through π-π interactions with its aromatic structure.[1] This binding sequesters selenite, preventing it from interacting with and damaging lens proteins.[1]

Antioxidant and Radical Scavenging Activity

Oxidative stress is a central pathway in the pathogenesis of age-related and other types of cataracts.[1] Reactive oxygen species (ROS) damage lens proteins and lipids, leading to their cross-linking and aggregation. This compound exhibits strong antioxidant properties, protecting the lens through multiple actions:[1][2]

-

Enhancing Endogenous Antioxidant Defenses: Studies have shown that this compound administration can increase the levels of key antioxidant enzymes within the lens and in the serum, including glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[1]

-

Inhibition of Lipid Peroxidation: this compound has been demonstrated to prevent the peroxidation of lipids in the lens membrane, a damaging process that can compromise membrane integrity and contribute to cellular dysfunction.[1] This is often measured by a decrease in malondialdehyde (MDA), a byproduct of lipid peroxidation.[1]

-

Direct Scavenging: While specific radical scavenging rate constants are not well-documented, the overall antioxidant effect suggests that this compound can neutralize ROS, thereby protecting crystallins and other lens components from oxidative modification.[2]

Inhibition of Quinone-Induced Damage

The "quinonic theory" of cataract formation, one of the earliest hypotheses, proposed that quinones, which are metabolites of aromatic amino acids, can react with lens crystallins to form insoluble opacities. This compound was initially developed based on this theory.[1] It is believed to act as a competitive inhibitor, binding to the thiol groups of lens proteins and preventing their modification by cataractogenic quinonic substances.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data from in vitro and in vivo studies investigating the effects of this compound. Note that binding affinities (Kd) and enzyme inhibition constants (IC50/Ki) for its primary targets are not well-defined in the current literature.

Table 1: In Vitro Effects of this compound on Lens Protein Turbidity

| Cataract Induction Model | This compound Concentration | Observed Effect | Reference |

| Selenite (10 mM)-Induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity formation over 4 days. | [4][5] |

| Calcium (10 mM)-Induced | 0.03, 0.1, 0.3 µM | Significantly delayed turbidity formation over 4 days. | [4][5] |

| UVC-Induced | < 1000 µM | No significant effect. | [4][5] |

| UVC-Induced | 1000 µM (1 mM) | Significantly delayed turbidity formation after 4 hours. | [4][5] |

| m-Calpain-Induced Proteolysis | 100 µM | Did not inhibit calpain-induced proteolysis. | [5] |

Table 2: Stoichiometry of this compound-Ion Interaction

| Ion | Stoichiometry (PRX:Ion) | Method | Reference |

| Selenite (SeO₃²⁻) | 1 molecule of PRX can bind up to 6 selenite anions. | UV, NMR, Isothermal Titration Calorimetry (ITC), and Molecular Orbital Calculations. | [6][7] |

| Calcium (Ca²⁺) | Binding confirmed via chelation by 3-carboxylate and β-ketoimine groups; specific stoichiometry not reported. | Computational Modeling and In Vitro Turbidity Assays. | [6][7] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of this compound within the context of cataractogenesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Ditopic complexation of selenite anions or calcium cations by this compound: an implication for anti-cataractogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Antioxidant Activity and Phytochemical Characterization of Senecio clivicolus Wedd - PMC [pmc.ncbi.nlm.nih.gov]

Pirenoxine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenoxine (PRX), chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is a compound primarily investigated for its potential in the treatment and prevention of cataracts. This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies related to this compound. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Chemical Properties of this compound

This compound is a yellow-brown, odorless powder with a slightly bitter taste. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₈N₂O₅ |

| Molecular Weight | 308.25 g/mol |

| IUPAC Name | 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid |

| CAS Number | 1043-21-6 |

| Melting Point | Approximately 250°C (with decomposition) |

| Solubility | Practically insoluble in water, acetonitrile, ethanol, and tetrahydrofuran. Very slightly soluble in dimethylsulfoxide (DMSO). |

| Appearance | Yellow-brown powder |

| pKa (Strongest Acidic) | 0.79 (Predicted) |

| pKa (Strongest Basic) | 6.02 (Predicted) |

| LogP | 1.82 (Predicted) |

Synthesis of this compound

A potential retrosynthetic analysis suggests that the molecule could be assembled from simpler precursors such as a substituted aminophenol and a di-substituted pyridine derivative.

Below is a conceptual workflow for a possible synthesis of this compound.

Caption: A high-level conceptual workflow illustrating a possible synthetic strategy for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A common method for the quantitative analysis of this compound in pharmaceutical formulations is reverse-phase HPLC. The following is a representative experimental protocol.

Objective: To determine the concentration of this compound in a sample.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Tetra-n-butylammonium chloride

-

Disodium hydrogenphosphate 12-water

-

Phosphoric acid

-

Water (deionized or HPLC grade)

-

Sample containing this compound (e.g., ophthalmic solution)

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 5 µm, 4.6 x 250 mm)

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer by dissolving 1.39 g of tetra-n-butylammonium chloride and 4.5 g of disodium hydrogenphosphate 12-water in 1000 mL of water.

-

Adjust the pH of the buffer to 6.5 with phosphoric acid.

-

The mobile phase consists of a mixture of the aqueous buffer, acetonitrile, and tetrahydrofuran (e.g., 700:200:30 v/v/v).

-

Filter and degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve and dilute it with the mobile phase to prepare a stock solution of known concentration.

-

Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to cover a suitable concentration range.

-

-

Sample Preparation:

-

Accurately measure a known volume or weight of the sample.

-

Dilute the sample with the mobile phase to a concentration that falls within the range of the standard solutions.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: As prepared above

-

Flow Rate: Adjust to achieve a retention time for this compound of approximately 10 minutes.

-

Column Temperature: 35°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: A streamlined workflow diagram for the quantitative analysis of this compound using HPLC.

Mechanism of Action in Cataract Prevention

This compound is believed to exert its anti-cataract effects through multiple mechanisms, primarily centered around protecting the lens proteins from denaturation and aggregation.

The proposed signaling pathway involves the inhibition of quinone-induced damage to lens crystallins. Tryptophan and tyrosine, amino acids present in lens proteins, can be metabolized into kynurenine derivatives, which can then be oxidized to form quinones. These quinones are highly reactive and can modify the sulfhydryl groups of crystallin proteins, leading to their aggregation and the formation of lens opacities. This compound is thought to act as a competitive inhibitor, preventing the binding of these harmful quinones to the lens proteins.

Additionally, this compound has been shown to chelate calcium ions. Elevated calcium levels in the lens can activate proteases like calpain, which degrade crystallin proteins and contribute to cataract formation. By binding to calcium, this compound helps to mitigate this destructive pathway.

Caption: A diagram illustrating the proposed mechanism of this compound in preventing cataract formation by inhibiting quinone-induced protein modification and chelating calcium ions.

Conclusion

This compound remains a compound of significant interest in the field of ophthalmology. This guide has provided a consolidated overview of its chemical properties, a proposed synthetic approach, a detailed analytical protocol, and its mechanism of action. Further research into efficient and scalable synthetic routes is warranted to facilitate more extensive investigation into its therapeutic potential. The information presented herein serves as a foundational resource for professionals engaged in the research and development of anti-cataract therapies.

The Genesis of an Anti-Cataract Agent: A Technical Chronicle of Pirenoxine's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine (PRX), a compound belonging to the xanthomatin class of pigments, has been a subject of ophthalmic research for over six decades as a potential therapeutic agent for cataracts.[1] First introduced in Japan in 1958 under the trade name Catalin, its development marked a significant step in the pharmacological approach to managing a condition that is a leading cause of blindness worldwide.[1][2] This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles underlying this compound, tailored for an audience of researchers and drug development professionals.

I. Discovery and Developmental Timeline

The journey of this compound from its initial identification to its clinical application has been characterized by a steady accumulation of evidence for its anti-cataract properties. Marketed by Senju Pharmaceutical Co. in Japan, it is also known by other trade names such as Kary Uni.[2] While its efficacy has been a subject of some debate, numerous studies in Japan and Germany involving thousands of patients have suggested its potential in the conservative treatment of age-related cataracts.[3]

II. Chemical Synthesis and Properties

This compound, chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is a synthetic drug.[4][5] While detailed proprietary synthesis protocols are not publicly available, the fundamental chemical properties of this compound are well-documented.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₈N₂O₅ |

| Molecular Weight | 308.25 g/mol |

| CAS Number | 1043-21-6 |

| Melting Point | 247-248 °C |

| Boiling Point | 515.8 °C at 760 mmHg |

| Solubility | Slightly soluble in aqueous base |

Source: LookChem[6]

III. Mechanism of Action

The therapeutic rationale for this compound is rooted in its multi-faceted mechanism of action that counteracts several key pathological processes in cataractogenesis.

A. Inhibition of Quinone-Induced Protein Aggregation

A primary hypothesis for age-related nuclear cataracts involves the denaturation of lens crystallin proteins by quinone compounds, which are metabolites of aromatic amino acids.[7] this compound is believed to competitively inhibit the binding of these quinone compounds to the sulfhydryl groups of crystallin proteins, thereby preventing their insolubilization and the subsequent opacification of the lens.[7]

B. Chelation of Divalent Cations

Elevated levels of calcium (Ca²⁺) and selenite (SeO₃²⁻) in the lens are implicated in cataract formation.[8] Calcium can activate proteases like calpain, leading to the degradation of lens proteins.[7] Selenite is known to induce cataracts in animal models, possibly through oxidative stress and disruption of calcium homeostasis.[2] this compound has been shown to chelate both calcium and selenite ions, thus mitigating their cataractogenic effects.[8] In solution, this compound has been demonstrated to reduce the cloudiness of crystallin solutions containing calcium by 38% and selenite by 11%.[8]

C. Antioxidant Activity

Oxidative stress from reactive oxygen species (ROS) is a major contributor to the damage of lens proteins and lipids, a hallmark of cataract development.[8] this compound exhibits antioxidant properties, helping to neutralize these damaging free radicals and protect the structural integrity of the lens.[8]

IV. Preclinical and Clinical Evidence

The efficacy of this compound has been evaluated in a variety of preclinical models and clinical trials.

A. Preclinical Studies

The selenite-induced cataract model in rats is a commonly used in vivo system to study cataractogenesis that mimics features of human age-related cataracts.[9][10] In this model, a single subcutaneous injection of sodium selenite is administered to rat pups.[11]

Table 2: Summary of Key Preclinical Findings

| Model | Key Findings | Reference |

| Selenite-induced cataract (in vivo) | This compound treatment delayed the onset and progression of lens opacification. | [2] |

| Calcium-induced lens protein turbidity (in vitro) | This compound reduced the turbidity of lens crystallin solutions. | [8] |

| UV-induced lens protein turbidity (in vitro) | This compound demonstrated a protective effect against UV-induced protein aggregation. | [2] |

B. Clinical Trials

Clinical studies, primarily conducted in Japan and Germany, have suggested that this compound eye drops can be effective in inhibiting the progression of cortical cataracts.[12] Densitometric analysis of lens transparency has shown that patients treated with this compound had lower optical density in the cortical layers of the lens compared to untreated patients.[12]

Table 3: Overview of Clinical Trial Outcomes

| Study Focus | Outcome Measures | Key Findings | Reference |

| Age-related cortical cataract | Lens opacity (densitometry) | This compound treatment was associated with a slower progression of lens opacification. The effect was more pronounced in younger patients (up to 59 years old). | [12] |

| Early senile cataract | Lens transparency (Scheimpflug imaging) | A reversal in lens opacity was observed in the cortical and posterior subcapsular layers after one month of treatment. | [12] |

It is important to note that while these studies are promising, some researchers argue that more large-scale, randomized controlled trials are needed to definitively establish the clinical efficacy of this compound.

V. Experimental Protocols

A. Selenite-Induced Cataract Model in Rats

A standardized protocol for inducing cataracts in rats using sodium selenite is as follows:

-

Animals: 10-14 day old suckling Wistar or Sprague-Dawley rat pups are used.[9]

-

Induction: A single subcutaneous injection of sodium selenite (Na₂SeO₃) at a dose of 19-30 µmol/kg body weight is administered.[9]

-

Observation: Cataract development is monitored daily using a slit-lamp biomicroscope. Lens opacification typically becomes apparent within 4-6 days.[13]

-

Treatment Group: this compound eye drops (e.g., 0.005% solution) are administered topically to the eyes of the treatment group, typically multiple times a day, starting before or immediately after selenite injection.

-

Assessment: The severity of cataracts is graded based on a standardized scoring system. Biochemical analyses of the lenses can also be performed to assess markers of oxidative stress and protein aggregation.

VI. Conclusion and Future Directions

This compound represents a pioneering effort in the pharmacological management of cataracts. Its multifaceted mechanism of action, targeting key pathways in cataractogenesis, provides a strong scientific rationale for its use. While existing preclinical and clinical data are encouraging, the field would benefit from further rigorous, large-scale clinical trials to unequivocally establish its efficacy and to explore its full therapeutic potential. Future research could also focus on optimizing drug delivery systems to enhance ocular bioavailability and on identifying patient populations most likely to respond to this compound therapy.

References

- 1. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Aspects of Use of this compound Eye Drops for the Treatment and Prevention of Cataracts in the Practice of an Ophthalmologist | Dobromyslov | Ophthalmology in Russia [ophthalmojournal.com]

- 4. This compound | 1043-21-6 | FP147950 | Biosynth [biosynth.com]

- 5. This compound | C16H8N2O5 | CID 4846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Sodium Selenite-Induced Cataract Through Autophagy in Wistar (Rattus norvegicus) Rats [jmchemsci.com]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Selenite cataracts: Activation of endoplasmic reticulum stress and loss of Nrf2/Keap1-dependent stress protection - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pirenoxine Analogues and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenoxine (PRX), a compound known for its potential in the treatment of cataracts, operates through multiple mechanisms including antioxidant effects, chelation of calcium ions, and inhibition of lens protein aggregation.[1][2] The therapeutic potential of this compound has driven research into the synthesis of its analogues and derivatives to explore structure-activity relationships and develop more potent anti-cataract agents. This technical guide provides an in-depth overview of the synthetic strategies for creating the this compound core structure, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, and its derivatives. Detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows are included to facilitate further research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound (Catalin) is a medication used in the management of cataracts.[3] Its efficacy is attributed to its ability to counteract several factors that contribute to the opacification of the lens. The primary mechanisms of action include:

-

Antioxidant Activity: this compound helps to neutralize reactive oxygen species (ROS) in the lens, reducing oxidative stress which is a major contributor to cataract formation.[1]

-

Calcium Chelation: By binding to calcium ions, this compound inhibits the activity of calcium-dependent proteases that can degrade lens proteins.[1][2]

-

Inhibition of Protein Aggregation: this compound interacts with lens crystallin proteins, stabilizing their structure and preventing the aggregation that leads to lens clouding.[1]

-

Inhibition of Quinone Formation: this compound is thought to competitively inhibit the formation of quinones from aromatic amino acids in lens proteins, which can lead to protein aggregation.[2][4]

The multifaceted mechanism of this compound makes its core chemical scaffold, a pyrido[3,2-a]phenoxazinone system, an attractive starting point for the development of new therapeutic agents.

Synthesis of the this compound Core Structure

The synthesis of the this compound core, 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, can be approached through the construction of the phenoxazinone ring system followed by the annulation of the pyridine ring. A plausible synthetic route is outlined below, based on established methods for phenoxazinone and quinoline synthesis.[5]

Proposed Synthetic Pathway

A key strategy involves the condensation of an aminophenol derivative with a suitably substituted quinone.

Caption: Proposed synthetic workflow for the this compound core.

Key Experimental Protocols

Protocol 1: Synthesis of the Pyrido[3,2-a]phenoxazine Core

This protocol describes the acid-catalyzed condensation and subsequent oxidation to form the core heterocyclic system.

-

Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in glacial acetic acid (10 mL/mmol), add 2,5-dihydroxy-1,4-benzoquinone (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The crude product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Carboxylation of the Pyrido[3,2-a]phenoxazine Core

Introducing the carboxylic acid group at the 3-position can be achieved through methods such as a Kolbe-Schmitt reaction or by using a pre-carboxylated starting material. Assuming a post-synthesis functionalization approach:

-

Reaction Setup: Dissolve the purified pyrido[3,2-a]phenoxazine core (1.0 eq) in a suitable high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Add a strong base such as potassium carbonate (2.5 eq) and heat the mixture under a carbon dioxide atmosphere (5-10 atm) at 150-180 °C for 12-24 hours.

-

Work-up: Cool the reaction mixture, and acidify with dilute hydrochloric acid to precipitate the carboxylic acid derivative.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system like ethanol/water.

Synthesis of this compound Analogues and Derivatives

The modular nature of the synthesis allows for the introduction of various functional groups to explore structure-activity relationships.

Strategies for Diversification

-

Substitution on the Phenoxazine Ring: By using substituted 2-amino-3-hydroxypyridines or substituted benzoquinones in the initial condensation reaction, analogues with different substituents on the aromatic rings can be prepared.

-

Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic transformations.

-

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction provides a powerful tool for rapid diversification.[6] A simplified workflow for generating a library of this compound derivatives is presented below.

Caption: Ugi reaction workflow for this compound derivatization.

Illustrative Experimental Protocol for Ugi Reaction

-

Reaction Setup: In a vial, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in methanol (5 mL/mmol).

-

Addition of Reagents: To this solution, add an aldehyde or ketone (1.1 eq) followed by an isocyanide (1.1 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the Ugi product by LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired this compound derivative.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized this compound analogues.

Table 1: Synthesis of this compound Analogues via Condensation

| Analogue ID | R1 Substituent (on Pyridine) | R2 Substituent (on Benzoquinone) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| PRX-01 | H | H | 5 | 65 | >250 (decomp.) |

| PRX-02 | 5-Cl | H | 6 | 58 | 265-267 |

| PRX-03 | H | 5-CH3 | 5.5 | 62 | 258-260 |

| PRX-04 | 5-OCH3 | H | 7 | 55 | 245-247 |

Table 2: Characterization Data for this compound Analogues

| Analogue ID | Molecular Formula | MW ( g/mol ) | 1H NMR (δ, ppm) | λmax (nm) |

| PRX-01 | C16H8N2O5 | 308.25 | 12.1 (s, 1H), 8.5-7.2 (m, 5H) | 254, 430 |

| PRX-02 | C16H7ClN2O5 | 342.70 | 12.2 (s, 1H), 8.6 (d, 1H), 7.8-7.3 (m, 3H) | 256, 435 |

| PRX-03 | C17H10N2O5 | 322.28 | 12.0 (s, 1H), 8.4-7.1 (m, 4H), 2.4 (s, 3H) | 255, 432 |

| PRX-04 | C17H10N2O6 | 338.28 | 12.1 (s, 1H), 8.3-7.0 (m, 4H), 3.9 (s, 3H) | 258, 440 |

Signaling Pathway Visualization

The antioxidant and chelating activities of this compound interrupt key pathological processes in cataract formation.

Caption: this compound's mechanism in preventing cataract formation.

Conclusion

The synthesis of this compound analogues and derivatives presents a promising avenue for the development of novel anti-cataract therapies. The synthetic routes outlined in this guide, particularly leveraging versatile reactions like the Ugi-4CR, offer a robust platform for generating diverse chemical libraries for biological screening. Further research focusing on optimizing reaction conditions and exploring a wider range of starting materials will be crucial in advancing this field. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers dedicated to combating cataractogenesis through innovative drug design and synthesis.

References

- 1. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

Pharmacological Profile of Pirenoxine Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine sodium (PRX), a pyridophenoxazine derivative, is an ophthalmic agent primarily investigated and used for the treatment and prevention of cataracts.[1][2][3] This technical guide provides an in-depth overview of the pharmacological profile of this compound sodium, summarizing its mechanism of action, available quantitative data from in vitro and in vivo studies, and detailing relevant experimental methodologies.

Mechanism of Action

The primary therapeutic action of this compound sodium in cataract management revolves around its ability to inhibit the denaturation and aggregation of lens crystallin proteins, which are key events in the pathogenesis of cataracts.[4] This protective effect is believed to be multifactorial, involving several interconnected pathways:

-

Inhibition of Quinone Formation: this compound sodium is thought to competitively inhibit the binding of quinoid substances to the sulfhydryl groups of lens proteins. Quinoids, which can be formed from the abnormal metabolism of aromatic amino acids, are implicated in the modification and subsequent aggregation of crystallins.[5][6] By blocking this interaction, this compound helps maintain the native soluble state of these proteins.

-

Chelation of Metal Ions: this compound has been shown to chelate various metal ions, including calcium (Ca²⁺) and selenite (SeO₃²⁻).[6][7] Elevated levels of intracellular calcium are known to activate calpains, a family of calcium-dependent proteases that can degrade crystallins and contribute to lens opacification.[7] By chelating calcium, this compound may reduce calpain activation.[4] Similarly, selenite is a known cataractogenic agent, and this compound's ability to bind to it may mitigate its damaging effects.[6]

-

Antioxidant Activity: Oxidative stress is a major contributor to cataract formation. While this compound's direct antioxidant capacity is a recurring theme in the literature, specific quantitative data from standardized assays are limited.[7][8] It is proposed that by reducing oxidative insults, this compound helps protect lens proteins from oxidative damage and subsequent aggregation.

The following diagram illustrates the proposed signaling pathways involved in the anti-cataract action of this compound sodium.

Quantitative Pharmacological Data

Table 1: In Vitro Efficacy of this compound in Lens Protein Turbidity Assays

| Assay Type | Inducer | This compound Concentration | Effect | Reference |

| Lens Crystallin Turbidity | 10 mM Selenite | 0.03, 0.1, and 0.3 µM | Significantly delayed turbidity formation (p<0.05) | [5] |

| Lens Crystallin Turbidity | 10 mM Calcium | 0.03, 0.1, and 0.3 µM | Significantly delayed turbidity formation (p<0.05) | [5] |

| γ-Crystallin Photo-oxidation | UVC Irradiation (4h) | 1,000 µM (1 mM) | Significantly delayed turbidity formation (p<0.05) | [5] |

| γ-Crystallin Photo-oxidation | UVC Irradiation (4h) | < 1,000 µM | No significant effect | [5] |

| Calpain-induced Proteolysis | Calcium | up to 100 µM | Did not inhibit proteolysis | [9] |

Table 2: In Vivo Efficacy of this compound in a Selenite-Induced Cataract Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| Rat Pups | Subcutaneous Catalin (containing this compound) | 5 mg/kg | Statistically decreased mean cataract scores on day 3 post-induction (p<0.05) | [9][10] |

Experimental Protocols

This section provides details on the methodologies used in key experiments cited in the literature. The level of detail is based on the information available in the referenced publications.

In Vitro Lens Crystallin Turbidity Assays[5]

-

Objective: To assess the ability of this compound to inhibit the aggregation of lens proteins induced by selenite or calcium.

-

Materials:

-

Porcine lenses

-

Lens buffer (50 mM Tris-HCl, 0.1 M NaCl, 5 mM EDTA, 0.01% β-mercaptoethanol, 0.02% sodium azide, pH 8.0)

-

This compound sodium

-

Sodium selenite (10 mM)

-

Calcium chloride (10 mM)

-

-

Procedure:

-

Porcine lenses were decapsulated and homogenized in lens buffer.

-

The homogenate was centrifuged, and the supernatant containing soluble lens proteins was collected.

-

The incubation mixture (200 µl) containing 50 mg/ml of lens-soluble proteins was prepared with or without various concentrations of this compound (0, 0.03, 0.1, 0.3, and 1 µM).

-

Turbidity was induced by adding either 10 mM sodium selenite or 10 mM calcium.

-

The optical density (OD) was measured at 405 nm over several days to monitor turbidity.

-

The following diagram outlines the workflow for the in vitro lens crystallin turbidity assay.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Vision: Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo [molvis.org]

Pirenoxine's Antioxidant and Free Radical Scavenging Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenoxine (PRX), commercially available as Catalin™ eye drops, is a therapeutic agent primarily used in the management and prevention of cataracts.[1][2] Its clinical efficacy is largely attributed to its potent antioxidant and free radical scavenging properties, which play a crucial role in mitigating the oxidative stress implicated in cataractogenesis.[3][4] This technical guide provides an in-depth overview of the core antioxidant mechanisms of this compound, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its proposed mechanisms of action.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through a multi-faceted approach, primarily focused on protecting the lens of the eye from oxidative damage. The core mechanisms include:

-

Inhibition of Lipid Peroxidation: this compound has demonstrated significant efficacy in inhibiting lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation.[3][5] Studies have shown that this compound can effectively reduce the levels of lipid peroxidation markers.[5]

-

Reactive Oxygen Species (ROS) Scavenging: this compound directly scavenges various reactive oxygen species, thereby neutralizing their damaging effects on lens proteins and other cellular components.[1][4] This scavenging activity is crucial in maintaining the transparency of the lens.

-

Enhancement of Endogenous Antioxidant Defenses: In-vivo studies have suggested that topical application of this compound can lead to an increase in the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in both the lens and serum.[6]

-

Chelation of Metal Ions: While not its primary antioxidant mechanism, this compound's ability to chelate calcium ions can indirectly contribute to reducing oxidative stress, as calcium dysregulation is linked to cataract formation.[1]

Quantitative Data on Antioxidant Activity

Quantitative data on the direct free radical scavenging activity of this compound using standard assays such as DPPH and ABTS is limited in publicly available literature. However, studies on its inhibitory effect on lipid peroxidation provide some quantitative insights.

| Assay | Model System | Inducing Agent | This compound Concentration | Observed Effect | Reference |

| Lipid Peroxidation | Guinea-pig lens homogenate/whole lenses | Iron or Haemoglobin | 10⁻⁵ M | Levels of lipid hydroperoxides and thiobarbituric acid reactive substances (TBARS) fell to basal values. | [5] |

| Guinea-pig lens homogenate/whole lenses | Xanthine/Xanthine Oxidase | 10⁻⁵ M | Levels of lipid hydroperoxides and TBARS fell to basal values. | [5] | |

| Guinea-pig lens homogenate/whole lenses | fMLP-stimulated macrophages | 10⁻⁵ M | Levels of lipid hydroperoxides and TBARS fell to basal values. | [5] | |

| Rabbit eyes (in vivo) | Haemoglobin or Diquat intravitreal injection | 0.005% solution (topical) | Significantly lower levels of conjugated dienes and lipid-soluble fluorescent substances in extracted lenses. | [5] | |

| Antioxidant Enzymes | Selenite-induced cataract in rats (in vivo) | Sodium Selenite | Topical application | Increased activity of SOD and CAT in both lens and serum. | [6] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

General Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound (this compound) in a suitable solvent.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

A control is prepared with the solvent and DPPH solution without the test compound.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS•+ has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.

General Protocol:

-

Generate the ABTS•+ by reacting an aqueous solution of ABTS with potassium persulfate. This solution is typically kept in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.700 at 734 nm).

-

Prepare various concentrations of the test compound (this compound).

-

Add a small volume of each concentration of the test compound to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control is prepared with the buffer and ABTS•+ solution.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂•⁻).

Principle: Superoxide radicals are generated in vitro by a system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. The presence of an antioxidant inhibits this reduction, and the decrease in color formation is measured.

General Protocol:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., phosphate buffer).

-

Prepare various concentrations of the test compound (this compound).

-

In a reaction mixture, combine the NADH solution, NBT solution, and the test compound.

-

Initiate the reaction by adding the PMS solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance of the colored formazan product at a specific wavelength (e.g., 560 nm).

-

The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control without the antioxidant.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

General Protocol:

-

Induce lipid peroxidation in a biological sample (e.g., lens homogenate) using an inducing agent (e.g., FeSO₄).

-

Incubate the sample with and without various concentrations of the test compound (this compound).

-

Stop the reaction by adding a solution like trichloroacetic acid (TCA).

-

Add TBA reagent to the mixture.

-

Heat the mixture in a boiling water bath for a specific time (e.g., 15-30 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

-

The inhibition of lipid peroxidation is calculated based on the reduction in the formation of the MDA-TBA adduct in the presence of the antioxidant.

Signaling Pathways and Logical Relationships

While direct experimental evidence for this compound's modulation of specific signaling pathways is still emerging, its established antioxidant properties suggest a logical interplay with key cellular pathways involved in the oxidative stress response.

Caption: this compound's protective mechanism against cataract formation.

The diagram above illustrates the central role of this compound in combating oxidative stress within the lens. By directly scavenging ROS, inhibiting lipid peroxidation, and potentially upregulating endogenous antioxidant enzymes, this compound helps to mitigate cellular damage and prevent the aggregation of lens proteins, which are key events in the pathogenesis of cataracts.

Conclusion

This compound is a well-established antioxidant agent with a clear role in protecting the ocular lens from oxidative damage. Its ability to inhibit lipid peroxidation and bolster the eye's natural antioxidant defenses underscores its therapeutic value in the management of cataracts. While more extensive quantitative data on its direct free radical scavenging capacities and its interaction with specific cellular signaling pathways would be beneficial, the existing evidence strongly supports its function as a potent antioxidant. Further research in these areas could provide a more complete understanding of its molecular mechanisms and potentially broaden its therapeutic applications.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Possible Positive Mechanisms of this compound in Cataract Formation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

Pirenoxine's Interaction with Lens Crystallin Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between pirenoxine (PRX) and lens crystallin proteins, a key area of research in the development of anti-cataract therapies. This document synthesizes currently available data on this compound's mechanism of action, presents quantitative findings in structured tables, details relevant experimental methodologies, and visualizes key pathways and workflows.

Core Mechanisms of this compound Action on Lens Crystallins

This compound is a pyridophenoxazine compound investigated for its potential to prevent and treat cataracts.[1] The primary mechanism of cataract formation involves the aggregation of lens crystallin proteins, leading to opacification of the lens.[2][3] this compound is proposed to counteract this process through several key mechanisms:

-

Inhibition of Protein Aggregation: this compound interacts with crystallin proteins, stabilizing their native structure and preventing their aggregation into light-scattering high-molecular-weight complexes.[2]

-

Chelation of Divalent Cations: Elevated levels of calcium ions (Ca²⁺) in the lens are associated with cataractogenesis. This compound chelates calcium ions, which is believed to inhibit downstream pathological processes.[2][4]

-

Antioxidant Activity: Oxidative stress is a major contributor to crystallin damage and aggregation. This compound exhibits antioxidant properties, helping to neutralize reactive oxygen species (ROS) and protect crystallin proteins from oxidative modifications.[2]

-

Inhibition of Quinone-Induced Damage: this compound is thought to competitively inhibit the binding of harmful quinoid substances to the sulfhydryl groups of lens proteins, thereby preventing their modification and subsequent aggregation.[1][5]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from in vitro studies assessing the efficacy of this compound in preventing induced lens protein turbidity.

Table 1: Effect of this compound on Selenite-Induced Lens Protein Turbidity [1]

| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |

| 0.03 | Significant delay in turbidity formation | < 0.05 |

| 0.1 | Significant delay in turbidity formation | < 0.05 |

| 0.3 | Significant delay in turbidity formation | < 0.05 |

Table 2: Effect of this compound on Calcium-Induced Lens Protein Turbidity [1]

| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |

| 0.03 | Significantly smaller turbidity changes | < 0.05 |

| 0.1 | Significantly smaller turbidity changes | < 0.05 |

| 0.3 | Significantly smaller turbidity changes | < 0.05 |

Table 3: Effect of this compound on UVC-Induced γ-Crystallin Turbidity [1]

| This compound Concentration (µM) | Inhibition of Turbidity | Statistical Significance (p-value) |

| < 1000 | No significant delay in turbidity formation | Not significant |

| 1000 | Significant delay in turbidity formation | < 0.05 |

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of this compound's action and experimental workflows.

References

- 1. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Cataract Culprit | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

In-Vitro Mechanisms of Pirenoxine in Cataract Prevention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenoxine (PRX), a pyridophenoxazine compound, has been investigated for its potential anti-cataract properties. This technical guide provides an in-depth review of the in-vitro studies elucidating the mechanisms behind this compound's protective effects against cataract formation. The primary modes of action identified through various in-vitro models include potent antioxidant activity, chelation of cataract-inducing agents such as calcium and selenite ions, and inhibition of harmful quinone substances. This document summarizes the key quantitative data from these studies, details the experimental protocols used to assess efficacy, and visualizes the proposed signaling pathways and experimental workflows. The compiled evidence suggests that this compound warrants further investigation as a potential therapeutic agent for the prevention and management of cataracts.

Introduction

Cataracts, the opacification of the eye's lens, are the leading cause of blindness worldwide. The pathogenesis of cataracts is multifactorial, with oxidative stress, protein aggregation, and ionic imbalance playing crucial roles.[1] this compound (PRX) has been explored as a potential anti-cataract agent due to its unique chemical structure, which allows it to counteract several of these cataractogenic processes.[2] In-vitro studies are fundamental in elucidating the specific molecular mechanisms by which PRX exerts its protective effects on lens proteins. This guide will synthesize the findings from key in-vitro research to provide a comprehensive technical overview for the scientific community.

Core Mechanisms of Action

In-vitro research has revealed several key mechanisms through which this compound may inhibit cataract formation. These can be broadly categorized as:

-

Antioxidant Effects: this compound demonstrates significant antioxidant properties, protecting lens components from oxidative damage, a primary driver of cataract development.[1][3]

-

Chelation of Metal Ions: PRX can chelate divalent metal ions like calcium (Ca2+) and selenite (Se), which are known to induce lens protein aggregation and opacification.[1][3][4]

-

Inhibition of Quinone-Induced Damage: this compound is believed to competitively inhibit the interaction of harmful quinoid substances with lens proteins, preventing their damaging modifications.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in-vitro studies on this compound's anti-cataract effects.

Table 1: Efficacy of this compound in Inhibiting Lens Protein Turbidity

| Cataract Induction Model | This compound (PRX) Concentration | Observed Effect | Reference |

| Selenite-induced turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05) | [5][7] |

| Calcium-induced turbidity | 0.03, 0.1, and 0.3 μM | Significantly delayed turbidity formation over 4 days (p<0.05) | [5][7] |

| UVC-induced turbidity | 1,000 μM | Significantly delayed turbidity formation after 4 hours of exposure (p<0.05) | [5][7] |

| Iron/Haemoglobin-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |

| Xanthine/Xanthine oxidase-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |

| fMLP stimulated macrophage-induced lipid peroxidation | 10⁻⁵ M | Reduced biochemical markers of lipid peroxidation to basal values | [8] |

Table 2: Binding Capacity of this compound

| Ligand | Binding Capacity | Method | Reference |

| Selenite Anions | Up to six selenite anions per PRX molecule | UV, NMR, and isothermal titration calorimetry (ITC) analysis | [4] |

| Calcium Cations | Chelation by 3-carboxylate and β-ketoimine functional groups | UV, NMR, and isothermal titration calorimetry (ITC) analysis | [4] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to evaluate the anti-cataract effects of this compound.

Selenite- and Calcium-Induced Lens Protein Turbidity Assay

This assay is used to model cataracts caused by ionic imbalance and to assess the ability of this compound to prevent the resulting protein aggregation.

-

Materials:

-

Bovine or porcine lens crystallins

-

Sodium selenite (10 mM) or Calcium chloride (10 mM)

-

This compound (at desired concentrations, e.g., 0.03, 0.1, 0.3 μM)

-

Phosphate buffered saline (PBS)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a solution of lens crystallins in PBS.

-

Aliquot the crystallin solution into microplate wells.

-

Add this compound to the treatment wells at the desired final concentrations.

-

Add an equal volume of vehicle (e.g., PBS) to the control wells.

-

Induce turbidity by adding sodium selenite or calcium chloride to all wells except for the negative control.

-

Incubate the microplate at 37°C.

-

Measure the optical density (OD) at 405 nm at regular intervals (e.g., daily for 4 days) to quantify turbidity.[7]

-

UV-Induced Lens Protein Turbidity Assay

This protocol evaluates the protective effect of this compound against cataract formation induced by ultraviolet radiation.

-

Materials:

-

γ-crystallins

-

This compound (at desired concentrations, e.g., 1-1000 μM)

-

UV-C light source

-

Quartz cuvettes or UV-transparent microplate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a solution of γ-crystallins in a suitable buffer.

-

Add this compound to the test samples at various concentrations.

-

Expose the samples to a controlled dose of UV-C radiation for a specified duration (e.g., 4 hours).[5][7]

-

A control group without this compound is also exposed to UV-C.

-

A negative control group is not exposed to UV-C.

-

Measure the turbidity of the solutions by reading the optical density at 405 nm.[5][7]

-

Protein integrity can be further analyzed by SDS-PAGE.

-

Calpain-Induced Proteolysis Assay

This assay determines if this compound can inhibit the enzymatic degradation of lens proteins by calpain, a calcium-activated protease.

-

Materials:

-

Lens crystallins

-

m-calpain

-

Calcium chloride

-

This compound (e.g., 100 μM)

-

EDTA (as a calpain inhibitor control)

-

E64 (as a calpain inhibitor control)

-

SDS-PAGE equipment and reagents

-

-

Protocol:

-

Incubate lens crystallins with m-calpain and calcium chloride to induce proteolysis.

-

In parallel, set up reactions including this compound, EDTA, or E64 to assess their inhibitory effects.

-

A control reaction contains lens crystallins, m-calpain, and calcium chloride without any inhibitor.

-

After a set incubation period, stop the reaction by adding a sample buffer.

-

Analyze the protein samples using SDS-PAGE to visualize the extent of crystallin degradation. The appearance of lower molecular weight protein fragments indicates proteolytic activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of this compound and the workflows of the key experiments.

Caption: Proposed mechanism of this compound's anti-cataract action.

Caption: Experimental workflow for in-vitro turbidity assays.

Caption: Experimental workflow for calpain-induced proteolysis assay.

Discussion

The in-vitro evidence strongly suggests that this compound possesses multiple protective mechanisms against cataract formation. Its ability to counteract oxidative stress, a key initiator of cataracts, is a significant finding.[8] The chelation of calcium and selenite ions by this compound directly addresses other known cataractogenic pathways, preventing the aggregation of lens crystallins.[1][3][4] Notably, this compound was effective at very low concentrations (micromolar range) in the selenite and calcium-induced turbidity models, suggesting high potency.[5][7] However, a much higher concentration was required to see a protective effect against UVC-induced turbidity, indicating that its efficacy may vary depending on the nature of the cataractogenic insult.[5][7]

It is also important to note that in-vitro studies have shown this compound does not inhibit calpain-induced proteolysis. This suggests that while this compound can prevent the activation of calpain by chelating calcium, it does not inhibit the enzyme directly.

Conclusion

In-vitro studies have been instrumental in defining the multi-faceted anti-cataract mechanisms of this compound. The comprehensive data gathered from these studies, as summarized in this technical guide, highlights its potential as a therapeutic agent. The antioxidant, ion-chelating, and quinone-inhibiting properties of this compound provide a strong scientific rationale for its use in preventing the progression of cataracts. Further research, including well-controlled clinical trials, is warranted to translate these promising in-vitro findings into clinical practice.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective effect of this compound and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirenoxine's Efficacy in Mitigating Selenite-Induced Cataractogenesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of Pirenoxine (PRX) in the prevention of selenite-induced cataracts, a well-established experimental model for age-related nuclear cataracts.[1] We delve into the biochemical mechanisms of this compound, present quantitative data from key in vitro and in vivo studies, and provide detailed experimental protocols. This document aims to serve as a core resource for researchers and professionals in the field of ophthalmology and drug development, offering insights into this compound's therapeutic potential and methodologies for its evaluation.

Introduction: The Challenge of Cataract and the Promise of this compound

Cataracts, the opacification of the eye's lens, are the leading cause of blindness globally.[2][3] While surgical intervention is the standard of care, the development of pharmacological agents to prevent or delay cataract progression remains a significant area of research. This compound, a compound known for its antioxidant properties, has been investigated for its anti-cataract potential for several decades.[2][3][4] This whitepaper focuses on its efficacy in the context of selenite-induced cataracts, a model that mimics key aspects of human age-related cataract formation.[2][4]

Mechanism of Action: How this compound Protects the Lens

The cataractogenic effects of selenite are multifactorial, primarily involving oxidative stress, calcium dysregulation, and subsequent protein modification.[1][2] this compound appears to counteract these processes through several key mechanisms:

-

Chelation of Selenite and Calcium Ions: In vitro studies have demonstrated that this compound can directly bind to selenite and calcium ions.[4][5] This chelation is crucial as it prevents these ions from inducing the degradation and aggregation of lens crystallin proteins, a hallmark of cataract formation.[2][4] An ab initio study has theoretically confirmed the possibility of selenium chelation by this compound, suggesting a molecule of this compound can bind up to six selenite ions in a concentration-dependent manner.[2][4]

-

Inhibition of Quinone-Induced Protein Denaturation: this compound is thought to competitively inhibit the binding of quinone compounds to the sulfhydryl groups of water-soluble lens proteins.[6][7] This action prevents the denaturation and subsequent insolubilization of these proteins, thereby helping to maintain lens transparency.[7]

-

Antioxidant Activity: this compound exhibits strong antioxidant properties, which help to mitigate the oxidative stress induced by selenite.[3][8] This includes protecting against lipid peroxidation and bolstering the lens's natural antioxidant defense systems.[3]

-

Inhibition of Calpain-Induced Proteolysis: While some studies suggest this compound's primary role is in non-enzymatic calcium-induced cataract, its ability to chelate calcium ions can indirectly reduce the activation of calpain, a calcium-dependent protease implicated in crystallin degradation.[2][4][9] However, it's important to note that this compound itself does not directly inhibit calpain.[2][10]

The proposed mechanism of this compound in preventing selenite-induced cataract is visualized in the following diagram:

Caption: this compound's mechanism against selenite-induced cataracts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's effect on selenite-induced cataracts.

Table 1: In Vitro Efficacy of this compound Against Selenite-Induced Lens Protein Turbidity

| This compound Concentration (µM) | Effect on Selenite-Induced Turbidity | Significance (p-value) | Reference |

| 0.03 | Significantly delayed turbidity formation | <0.05 | [10][11] |

| 0.1 | Significantly delayed turbidity formation | <0.05 | [10][11] |

| 0.3 | Significantly delayed turbidity formation | <0.05 | [10][11] |

Table 2: In Vivo Efficacy of Catalin (this compound formulation) in a Selenite-Induced Cataract Rat Model

| Treatment Group | Mean Cataract Score (Day 3 post-induction) | Significance vs. Control (p-value) | Reference |

| Control (Selenite only) | 2.4 ± 0.4 | - | [10][11] |

| Catalin (5 mg/kg) | 1.3 ± 0.2 | <0.05 | [10][11] |

Detailed Experimental Protocols

This section outlines the methodologies employed in the key studies cited, providing a framework for the replication and further investigation of this compound's anti-cataract properties.

In Vitro Selenite-Induced Lens Protein Turbidity Assay

This assay is designed to screen the ability of a compound to prevent the aggregation of lens proteins induced by selenite.

Workflow Diagram:

References

- 1. Different experimental approaches in modelling cataractogenesis: An overview of selenite-induced nuclear cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Possible Positive Mechanisms of this compound in Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Possible Positive Mechanisms of this compound in Cataract Formation [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 7. [this compound ophthalmic suspension 0.005%] early stage cataract “SANTEN” - D.P.KITAOKA2 [dpkitaoka2.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of this compound in the effects of catalin on in vitro ultraviolet-induced lens protein turbidity and selenite-induced cataractogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pirenoxine Ophthalmic Solution Formulation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the research and development of Pirenoxine (PRX) ophthalmic solutions. This compound is an anti-cataract agent, and these protocols detail its formulation, characterization, and evaluation for research purposes.

Mechanism of Action

This compound is understood to prevent the development of cataracts through a multi-faceted approach.[1][2][3] Its primary mechanisms of action include:

-

Antioxidant Activity: this compound acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) in the lens.[1][2] Oxidative stress is a major contributor to the formation of cataracts.[1]

-

Chelation of Metal Ions: It chelates calcium (Ca²⁺) and other metal ions like copper and iron.[1][3][4] Elevated levels of these ions in the lens can trigger enzymatic degradation of lens proteins, leading to opacity.[1][3][4]

-

Inhibition of Protein Aggregation: this compound inhibits the aggregation of lens crystallin proteins, which is a key pathological event in cataract formation.[1][2][3]

-

Inhibition of Quinone Formation: The drug competitively inhibits the binding of quinone compounds to water-soluble lens proteins, preventing their denaturation and the subsequent clouding of the lens.[3][5]

This compound Signaling Pathway in Cataract Prevention

The following diagram illustrates the key signaling pathways involved in the anti-cataract activity of this compound.

Formulation Development

Due to the instability of this compound in aqueous solutions, it is commonly formulated as a suspension or a two-component system to be reconstituted before use.[3][6] The pH of the formulation is a critical parameter for stability, with an acidic pH (around 3.4-4.0) generally favored for suspension stability.[5][7]

Example Formulations

The following table summarizes example formulations for this compound ophthalmic suspensions based on commercially available products and patent literature. Concentrations are provided as % w/v unless otherwise stated.

| Component | Formulation 1 (Kary Uni)[5][7] | Formulation 2 (Patent Example)[8] | Formulation 3 (Two-Component System - Suspension)[6] |

| Active Pharmaceutical Ingredient (API) | |||

| This compound | 0.005% | 0.005% | 0.005 - 0.05% |

| Vehicle | |||

| Sterile Purified Water | q.s. to 100% | q.s. to 100% | q.s. to 100% |

| Tonicity Agent | |||

| Concentrated Glycerin | Present | - | Present |

| Preservative | |||

| Benzalkonium Chloride | Present | Present | Present |

| Suspending/Viscosity Agent | |||

| Polyoxyethylene Hydrogenated Castor Oil 60 | Present | - | - |

| Methylcellulose | - | 0.00001 - 0.1% | Present |

| Chelating Agent | |||

| Disodium Edetate Hydrate | Present | Present | - |

| pH Adjusting Agent | |||

| Hydrochloric Acid / Sodium Hydroxide | to pH 3.4 - 4.0 | to desired pH | to pH 2.0 - 4.5 |